4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride
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Overview
Description
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry This compound features a bipyridine core with a methyl group at the 4’ position and a carbonyl chloride group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4’-Methyl[2,2’-bipyridine].
Functional Group Introduction:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The bipyridine core can undergo oxidation and reduction reactions, which are essential in coordination chemistry.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂):
Nucleophiles (Amines, Alcohols): Used in substitution reactions to form amides or esters.
Major Products
Amides and Esters: Formed through substitution reactions with nucleophiles.
Oxidized or Reduced Bipyridine Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride has several scientific research applications:
Coordination Chemistry: Used as a ligand in the formation of metal complexes.
Catalysis: Employed in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: Utilized in the synthesis of supramolecular structures and materials.
Biomedicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride involves its ability to coordinate with metal centers through the nitrogen atoms in the bipyridine core. This coordination can influence the reactivity and stability of the metal complexes formed, making it valuable in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
4’-Methyl[2,2’-bipyridine]-4-carboxaldehyde: Similar structure but with a formyl group instead of a carbonyl chloride group.
2,2’-Bipyridine: Lacks the methyl and carbonyl chloride groups, making it less reactive in certain applications.
4,4’-Bipyridine: Symmetrical isomer with different coordination properties.
Uniqueness
4’-Methyl[2,2’-bipyridine]-4-carbonyl Chloride is unique due to the presence of both the methyl and carbonyl chloride groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its simpler counterparts .
Properties
Molecular Formula |
C12H9ClN2O |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C12H9ClN2O/c1-8-2-4-14-10(6-8)11-7-9(12(13)16)3-5-15-11/h2-7H,1H3 |
InChI Key |
DDRHVONSHPYZCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
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